molecular formula C6H3F3N2O5S B6150038 2-nitropyridin-3-yl trifluoromethanesulfonate CAS No. 146336-72-3

2-nitropyridin-3-yl trifluoromethanesulfonate

Cat. No.: B6150038
CAS No.: 146336-72-3
M. Wt: 272.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitropyridin-3-yl trifluoromethanesulfonate is a versatile compound with the molecular formula C6H3F3N2O5S and a molecular weight of 272.2. This compound is known for its wide-ranging applications in various fields of research and industry.

Preparation Methods

The synthesis of 2-nitropyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 2-nitropyridine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-nitropyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-nitropyridin-3-yl trifluoromethanesulfonate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.

    Biology: The compound is used in the development of biochemical assays and as a reagent in various biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitropyridin-3-yl trifluoromethanesulfonate involves its reactivity towards nucleophiles and reducing agents. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

2-nitropyridin-3-yl trifluoromethanesulfonate can be compared with other similar compounds such as:

    2-nitropyridine: This compound lacks the trifluoromethanesulfonate group, making it less reactive in substitution reactions.

    3-nitropyridine: Similar to 2-nitropyridine, but with the nitro group in a different position, affecting its reactivity and applications.

    2-nitropyridin-3-yl methanesulfonate: This compound has a methanesulfonate group instead of a trifluoromethanesulfonate group, which affects its reactivity and the types of reactions it can undergo.

The uniqueness of this compound lies in its high reactivity due to the presence of both the nitro and trifluoromethanesulfonate groups, making it a valuable compound in various chemical transformations .

Properties

CAS No.

146336-72-3

Molecular Formula

C6H3F3N2O5S

Molecular Weight

272.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.